Molecular Formula and Mass Verification for Identity Control Versus the 3-Chlorophenyl Regioisomer
The target compound has a molecular formula of C17H21ClN4O2S and a monoisotopic mass of approximately 380.89 g/mol [1]. The 3-chlorophenyl regioisomer (2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide) possesses the identical molecular formula and mass but differs in chlorine ring position, requiring LC-MS or NMR-based identity confirmation to prevent cross-contamination during procurement. No quantitative bioactivity data are available for either compound.
| Evidence Dimension | Molecular Formula & Monoisotopic Mass |
|---|---|
| Target Compound Data | C17H21ClN4O2S; 380.89 g/mol |
| Comparator Or Baseline | 3-chlorophenyl regioisomer: C17H21ClN4O2S; 380.89 g/mol (identical mass; indistinguishable by MS alone) |
| Quantified Difference | Difference in chlorine substitution pattern (4-Cl vs. 3-Cl); no quantitative bioactivity difference reported in public literature |
| Conditions | Theoretical calculation based on elemental composition; vendor-reported HPLC purity typically >95% [1]. |
Why This Matters
Without orthogonal identity testing, LC-MS alone cannot distinguish the 4-chloro from the 3-chloro regioisomer, risking procurement of the wrong isomer and invalidating structure-activity experiments.
- [1] Kuujia.com. CAS No. 921475-68-5 product technical summary. Accessed 2026. [Reports molecular formula and mass]. View Source
